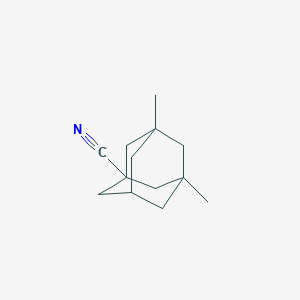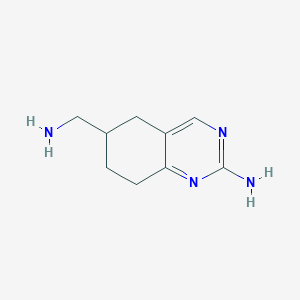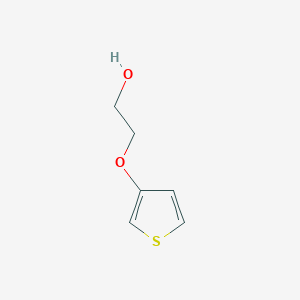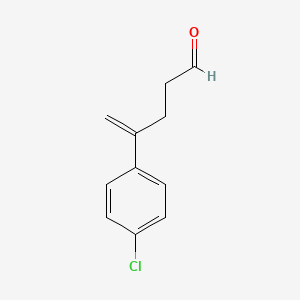
3,5-dimethyladamantane-1-carbonitrile
描述
3,5-dimethyladamantane-1-carbonitrile is a chemical compound with the molecular formula C13H19N. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a nitrile group at the 1 position of the adamantane framework. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyladamantane-1-carbonitrile typically involves the reaction of 3,5-dimethyladamantane with a suitable nitrile source. One common method involves the use of p-tolylsulfonylmethyl isocyanide as a nitrile source. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide in a solvent like 1,2-dimethoxyethane. The reaction mixture is cooled to maintain a temperature between 5°C and 10°C during the addition of the base. After the reaction is complete, the product is purified through filtration and chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products.
化学反应分析
Types of Reactions
3,5-dimethyladamantane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The adamantane framework can undergo substitution reactions, where the methyl groups or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with suitable nucleophiles.
Major Products
Oxidation: 3,5-Dimethyl-1-adamantanecarboxylic acid.
Reduction: 3,5-Dimethyl-1-adamantanamine.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
科学研究应用
3,5-dimethyladamantane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism of action of 3,5-dimethyladamantane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The adamantane framework provides a rigid and stable structure, enhancing the compound’s overall stability and bioavailability .
相似化合物的比较
Similar Compounds
2-Adamantanecarbonitrile: Similar structure but with the nitrile group at the 2 position.
1-Adamantanecarbonitrile: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethyl-1-adamantanecarboxylic acid: Carboxylic acid derivative of 3,5-dimethyladamantane-1-carbonitrile.
Uniqueness
This compound is unique due to the presence of both methyl groups and the nitrile group on the adamantane framework. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
3,5-dimethyladamantane-1-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10H,3-8H2,1-2H3 |
InChI 键 |
OEXPKZUHIXLJBX-UHFFFAOYSA-N |
规范 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C#N)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid](/img/structure/B8493641.png)




![6,7-Dihydro-4H-thieno[3,2-c]thiopyran-2-carboxylic acid ethyl ester](/img/structure/B8493677.png)





